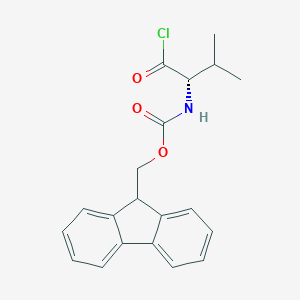

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

Description

BenchChem offers high-quality (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVUGYYHLWTNDI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448232 | |

| Record name | (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-53-5 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fmoc-Val-Cl, also known as (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate, primarily targets amines . It is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its targets through a mechanism involving the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base .

Biochemical Pathways

Fmoc-Val-Cl plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of Fmoc-Val-Cl’s action is the protection of amines during organic synthesis . This protection allows for the selective reaction of other functional groups without interference from the amines. Once the protection is no longer needed, a suitable reagent is used to remove the Fmoc group .

Action Environment

The action of Fmoc-Val-Cl is influenced by environmental factors such as pH and temperature . It is sensitive to moisture and heat . Its protection is typically performed under Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O or NaHCO3/DMF), or with anhydrous conditions (e.g., pyridine/CH2Cl2) .

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Cl is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with Fmoc-Val-Cl. This reaction forms a carbamate, which is a key component in many biochemical reactions.

Cellular Effects

As a protecting group, Fmoc-Val-Cl plays a crucial role in peptide synthesis, which is fundamental to cellular function.

Molecular Mechanism

The molecular mechanism of Fmoc-Val-Cl involves its reaction with amines to form a carbamate. This reaction is fundamental to the use of Fmoc-Val-Cl as a protecting group in peptide synthesis.

Temporal Effects in Laboratory Settings

Biological Activity

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorenyl Group : Provides stability and enhances reactivity.

- Chloro Group : May contribute to biological interactions.

- Carbamate Moiety : Often associated with enzyme inhibition and modulation of biological pathways.

The molecular formula for this compound is with a molecular weight of approximately 334.80 g/mol.

Mechanisms of Biological Activity

Research indicates that (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate exhibits various biological activities, primarily through:

- Enzyme Inhibition : The carbamate group can interact with active sites of enzymes, inhibiting their function. This action is crucial in therapeutic applications, particularly in cancer treatment where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways. This interaction can result in altered gene expression and cellular responses.

- Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer drug development.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate:

- Anti-cancer Activity : A study demonstrated that similar carbamate derivatives exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation .

- Anti-inflammatory Properties : Research indicated that compounds with fluorenyl groups could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Enzyme Interaction Studies : Investigations into enzyme kinetics showed that certain derivatives could effectively inhibit enzymes involved in metabolic pathways, further supporting their therapeutic potential .

Biological Activity Summary

| Activity Type | Compound Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Anti-cancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels |

Structural Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-(9H-Fluoren-9-yl)methyl Carbamate | Fluorenyl + Carbamate | Enzyme inhibition, anti-cancer |

| (9H-Fluoren-9-yl)methyl (2-benzyl) | Benzyl + Hydroxypropyl | Anti-inflammatory |

| (9H-Fluoren-9-yl)methyl Decyl | Decyl + Carbamate | Enzyme inhibition |

Preparation Methods

Reaction Mechanism

The amine nucleophilically attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing chloride and forming a carbamate bond. The liberated HCl is neutralized by a base (e.g., NaHCO₃ or pyridine). Key steps include:

Experimental Protocol (Adapted from Source )

A representative procedure from recent literature involves:

-

Reagents :

-

Fmoc-Cl (1.2 eq)

-

(S)-1-chloro-3-methyl-1-oxobutan-2-amine (1.0 eq)

-

Triphosgene (0.33 eq as coupling activator)

-

2,4,6-Collidine (2.0 eq as base)

-

Anhydrous THF (solvent)

-

-

Procedure :

-

Cool THF to 0°C under N₂.

-

Add triphosgene and collidine, stir for 10 min.

-

Introduce Fmoc-Cl and amine, react for 2 h with intermittent stirring.

-

Quench with saturated NH₄Cl, extract with DCM (3×40 mL), dry over Na₂SO₄, and concentrate.

-

-

Yield : Near-quantitative (98–100%) as reported for analogous Fmoc-carbamates.

Alternative Strategies Using Fmoc-OSu

To mitigate handling challenges posed by Fmoc-Cl’s moisture sensitivity, Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is employed. This reagent offers improved stability and reduced oligomerization side reactions.

Advantages Over Fmoc-Cl

-

Stability : Fmoc-OSu is less prone to hydrolysis, enabling prolonged storage.

-

Milder Conditions : Reactions proceed at room temperature without stringent anhydrous requirements.

Synthesis Workflow

-

Activation : Suspend Fmoc-OSu (1.1 eq) and the amine (1.0 eq) in DMF.

-

Base Addition : Introduce DIEA (2.0 eq) to deprotonate the amine.

-

Monitoring : Reaction completion verified via TLC (Rf = 0.46 in PE/EA 3:1).

-

Purification : Silica gel chromatography using hexane/ethyl acetate gradients.

Solid-Phase Synthesis Integration

The compound’s utility in SPPS necessitates adaptation to resin-bound substrates. Source outlines a protocol for analogous Fmoc-carbamates on PEG-PS resin:

Key Steps

-

Resin Loading : Pre-swollen resin treated with Fmoc-protected amino acid derivatives.

-

Deprotection : 20% piperidine/DMF (2×5 min) to remove Fmoc groups.

-

Coupling : HBTU/DIEA activation of Fmoc-Cl derivatives, followed by 30 min reaction cycles.

-

Cleavage : TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) liberates the crude product.

Optimization Tips

-

Intermittent Stirring : Minimizes resin fragmentation.

-

Microcleavage Tests : Monitor coupling efficiency mid-synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fmoc-Cl (Solution) | 95–100 | ≥98% | High | Moderate |

| Fmoc-OSu (Solution) | 90–95 | ≥95% | Moderate | High |

| Solid-Phase | 80–85 | ≥90% | Low | Low |

Key Findings :

-

Solution-phase Fmoc-Cl offers superior yield and purity but requires stringent anhydrous conditions.

-

Fmoc-OSu balances ease of use with slightly reduced efficiency.

-

Solid-phase methods, while lower yielding, enable automation and iterative synthesis.

Challenges and Troubleshooting

Common Issues

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Confirm the presence of fluorenyl protons (aromatic region: δ 7.2–7.8 ppm) and the carbamate -NH signal (δ 5.0–6.0 ppm). The (S)-configuration can be inferred from coupling constants in the chiral center (e.g., J = 6–8 Hz for vicinal protons) .

- ¹³C-NMR : Identify carbonyl carbons (C=O at δ 165–175 ppm) and quaternary carbons in the fluorenyl group.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (>98%) .

What are the key safety considerations when handling this compound, based on its GHS classification?

Basic Question

- GHS Hazards :

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation .

- Handling Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a P95 respirator if dust or aerosols are generated .

- Ventilation : Perform reactions in a fume hood with ≥6 air changes per hour.

- Spill Management : Avoid dry sweeping; use wet wipes or absorbent pads to collect material. Dispose as hazardous waste .

How does the (S)-configuration influence the compound’s reactivity and interaction with biological targets?

Advanced Question

The (S)-configuration governs stereoselective interactions with enzymes or receptors. For example:

- Enzyme Inhibition : In cholinesterase inhibition studies, the (S)-enantiomer may exhibit higher binding affinity due to complementary spatial alignment with the catalytic triad (e.g., acetylcholinesterase) .

- Metabolic Stability : The configuration affects susceptibility to esterase-mediated hydrolysis. (S)-enantiomers often show slower degradation rates in vitro compared to (R)-counterparts .

- Synthetic Applications : The chirality directs regioselective reactions in peptide coupling, where the fluorenylmethyl group acts as a temporary protecting group .

What strategies can mitigate instability or decomposition of this carbamate under specific reaction conditions?

Advanced Question

- Temperature Control : Store at 2–8°C in amber vials to prevent thermal or photolytic degradation .

- Moisture Avoidance : Use molecular sieves (3Å) in reaction solvents (e.g., DMF, THF) to minimize hydrolysis .

- Incompatibility Management : Avoid strong acids/bases that cleave the carbamate bond. For example, replace TFA (trifluoroacetic acid) with milder deprotection agents (e.g., piperidine in DMF) .

- Stabilizing Additives : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidative decomposition during long-term storage .

How can researchers resolve contradictions in reported biological activities of structurally similar carbamates?

Advanced Question

- Comparative Structure-Activity Relationship (SAR) Studies :

- Functional Group Analysis : Systematically modify substituents (e.g., replace chloro with methylthio) and assess activity changes using enzyme assays (e.g., IC₅₀ values) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with Ser203 in acetylcholinesterase) .

- Data Normalization : Control for variables like purity (≥95% by HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line specificity in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.